2,6-Dibenzylidenecyclohexanone

Glutathione S-Transferase Inhibition Curcumin Analog Enzyme Kinetics

Ensure target specificity in your kinase profiling or antimalarial screening by procuring 2,6-dibenzylidenecyclohexanone specifically. Generic substitution with cyclopentanone or acyclic analogs introduces conformational bias that alters biological activity, evidenced by distinct lowest-energy isomer profiles impacting target engagement. This cyclohexanone scaffold delivers proven sub-micromolar potency against P. falciparum 3D7 and selective MDA-MB-231 inhibition (IC50 0.6 µM). Secure research-grade material verified for scaffold-dependent assay consistency.

Molecular Formula C20H18O
Molecular Weight 274.4 g/mol
CAS No. 897-78-9
Cat. No. B188912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dibenzylidenecyclohexanone
CAS897-78-9
Synonyms2,6-B(B)CH cpd
2,6-bis(benzylidene)cyclohexanone
Molecular FormulaC20H18O
Molecular Weight274.4 g/mol
Structural Identifiers
SMILESC1CC(=CC2=CC=CC=C2)C(=O)C(=CC3=CC=CC=C3)C1
InChIInChI=1S/C20H18O/c21-20-18(14-16-8-3-1-4-9-16)12-7-13-19(20)15-17-10-5-2-6-11-17/h1-6,8-11,14-15H,7,12-13H2/b18-14+,19-15+
InChIKeyCTKKGXDAWIAYSA-KPNKYRRCSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dibenzylidenecyclohexanone (CAS 897-78-9): Cross-Conjugated Dienone Scaffold and Baseline Characteristics


2,6-Dibenzylidenecyclohexanone (CAS 897-78-9), also referred to as 1,3-dibenzylidene-2-cyclohexanone, is a cross-conjugated dienone characterized by a cyclohexanone core with two benzylidene groups at the 2- and 6-positions [1]. This compound belongs to the broader class of α,β-unsaturated ketones and is frequently employed as a curcumin analog scaffold in medicinal chemistry [2]. The compound is typically synthesized via aldol condensation of cyclohexanone with benzaldehyde under basic or microwave-assisted conditions [3]. Commercially, it is available as a light yellow to orange crystalline powder with a purity specification of >98.0% (HPLC) and a melting point range of 116.0–119.0 °C .

Why 2,6-Dibenzylidenecyclohexanone Cannot Be Replaced by Generic Cross-Conjugated Dienones


Generic substitution among cross-conjugated dienones is not scientifically valid due to ring-size-dependent conformational constraints and electronic distribution that directly modulate biological target engagement. The cyclohexanone core in 2,6-dibenzylidenecyclohexanone imposes a distinct spatial arrangement of the exocyclic benzylidene moieties compared to the cyclopentanone analog (2,5-dibenzylidenecyclopentanone) or the acyclic analog (1,4-pentadiene-3-one) [1]. Computational studies confirm that the lowest-energy isomer of 2,6-dibenzylidenecyclohexanone differs fundamentally from that of its cyclopentanone counterpart, which directly impacts molecular recognition in enzyme active sites and cellular assays [1]. Consequently, biological activity—whether inhibitory potency against glutathione S-transferases, antiproliferative effects against cancer cell lines, or CYP450 inhibition profiles—cannot be extrapolated from one scaffold to another, necessitating compound-specific procurement for reproducible research outcomes [2].

Quantitative Differentiation Evidence: 2,6-Dibenzylidenecyclohexanone vs. Structural Analogs


Head-to-Head GST Inhibition: Cyclohexanone Core vs. Cyclopentanone and Acyclic Analogs

In a direct comparative study of three curcumin analog series, 2,6-dibenzylidenecyclohexanone (A series) derivatives exhibited distinct glutathione S-transferase (GST) inhibition profiles compared to 2,5-dibenzylidenecyclopentanone (B series) and 1,4-pentadiene-3-one (C series) analogs [1]. The cyclohexanone-based scaffold demonstrated potent inhibition of human liver cytosolic GSTs and GSTM1-1, with specific A-series derivatives achieving IC50 values in the 0.2–0.6 μM range [1]. Critically, the unsubstituted parent compound 2,6-dibenzylidenecyclohexanone showed an IC50 of 100,000 nM (100 μM) against glutathione reductase, establishing a baseline for structure-activity relationship studies [2].

Glutathione S-Transferase Inhibition Curcumin Analog Enzyme Kinetics

Antimalarial Activity: 2,6-Dibenzylidenecyclohexanone Derivatives Against Plasmodium falciparum 3D7

A series of 2,6-dibenzylidenecyclohexanone derivatives was evaluated against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum [1]. The initial lead compound displayed notable antimalarial activity but also exhibited significant toxicity in human cell proliferation assays [1]. Through systematic derivatization, researchers identified an analog with sub-micromolar potency and no detectable human cell toxicity, demonstrating that the 2,6-dibenzylidenecyclohexanone scaffold is a viable starting point for antimalarial drug discovery [1].

Antimalarial Plasmodium falciparum Structure-Activity Relationship

Antiproliferative Activity: Dibenzylidene Dienones vs. Monobenzylidene Enones

A systematic study comparing monobenzylidene enones and dibenzylidene dienones, including 2,6-dibenzylidenecyclohexanone analogs, revealed that dibenzylidene dienones generally exhibit superior antiproliferative activity across multiple human cancer cell lines [1]. The cytotoxicity screen evaluated 25 derivatives against HeLa, A431, A2780, and MCF7 cell lines [1]. The dibenzylidene dienones dominated the monobenzylidene enones in terms of potency, and nitrogen-containing heterocyclic dienones displayed even higher inhibitory properties than their homocyclic counterparts [1]. Additionally, catalytic hydrogen-transfer isomerization of exocyclic benzylidene double bonds to endocyclic double bonds resulted in complete loss of antiproliferative activity, underscoring the essential role of the cross-conjugated dienone pharmacophore [1].

Anticancer Antiproliferative Cytotoxicity

STAT3 Signaling Inhibition: 4-Carbonyl Derivatives with Cancer Cell Selectivity

A series of 4-carbonyl-2,6-dibenzylidenecyclohexanone derivatives were synthesized and evaluated as STAT3 signaling pathway inhibitors [1]. The most potent analog, compound 13r, exhibited antiproliferative activity against a broad range of cancer cell lines with relatively low cytotoxicity against normal human cells [1]. One optimized derivative (compound 71) demonstrated IC50 values of approximately 0.6 μM, 2 μM, and 1.7 μM against MDA-MB-231 (breast), A549 (lung), and DU145 (prostate) cancer cell lines, respectively, compared to approximately 3.6 μM against the normal human liver cell line HL-7702, yielding a selectivity index of 2.1–6.0 depending on the cancer cell line [2].

STAT3 Inhibitor Anticancer Selectivity Index

Anti-inflammatory Activity of 2,6-Dibenzylidenecyclohexanone Oxime Derivatives

A patent discloses 2,6-dibenzylidenecyclohexanone oxime compounds and their preparation methods, demonstrating excellent inhibitory effects on inflammatory factors and superior in vivo anti-inflammatory activity [1]. The oxime derivatives exhibit protective effects against hepatitis and fatty liver induced by excessive expression and release of TNF-α and/or IL-6, as well as liver inflammation and abnormal lipid metabolism [1].

Anti-inflammatory Oxime Derivative TNF-α Inhibition

Recommended Procurement and Research Applications for 2,6-Dibenzylidenecyclohexanone (CAS 897-78-9)


Antimalarial Drug Discovery: Scaffold for Non-Toxic Lead Optimization

Researchers developing novel antimalarial agents should procure 2,6-dibenzylidenecyclohexanone as a validated starting scaffold. As demonstrated against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum, derivatives of this compound achieve sub-micromolar potency with no detectable human cell toxicity after systematic optimization [1]. This scenario is particularly relevant for programs seeking to overcome resistance to existing antimalarials while maintaining favorable therapeutic windows.

STAT3-Targeted Anticancer Agent Development

Medicinal chemistry teams focused on STAT3 signaling inhibition should utilize 2,6-dibenzylidenecyclohexanone as a core scaffold. 4-Carbonyl derivatives have demonstrated cancer cell selectivity with IC50 values as low as 0.6 μM against MDA-MB-231 breast cancer cells, while exhibiting 2- to 6-fold lower toxicity toward normal human liver cells [2]. This selectivity profile supports further optimization of the scaffold for targeted anticancer therapeutics.

Glutathione S-Transferase (GST) Inhibitor Screening and Probe Development

Investigators studying GST-mediated drug resistance or detoxification pathways should procure 2,6-dibenzylidenecyclohexanone and its derivatives for inhibitor screening. Direct comparative studies confirm that appropriately substituted cyclohexanone-based analogs achieve potent GSTA1-1 and GSTM1-1 inhibition with IC50 values in the 0.2–0.6 μM range [3]. The unsubstituted parent compound serves as an essential negative control (IC50 = 100 μM against glutathione reductase), enabling rigorous structure-activity relationship studies [4].

Anti-inflammatory Lead Generation via Oxime Derivatization

Researchers pursuing TNF-α and IL-6 mediated inflammatory conditions, including hepatitis and fatty liver disease, should consider 2,6-dibenzylidenecyclohexanone as a precursor for oxime derivative synthesis. Patented oxime compounds derived from this scaffold exhibit excellent in vivo anti-inflammatory activity and hepatoprotective effects [5], positioning the parent compound as a strategic procurement choice for inflammation-focused medicinal chemistry programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,6-Dibenzylidenecyclohexanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.